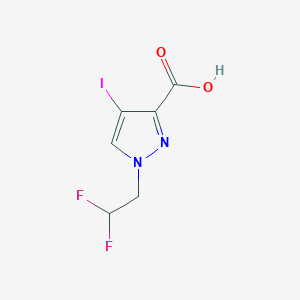

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13426258

Molecular Formula: C6H5F2IN2O2

Molecular Weight: 302.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F2IN2O2 |

|---|---|

| Molecular Weight | 302.02 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2H2,(H,12,13) |

| Standard InChI Key | NBDBAHQFYAYJOR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)I |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid, reflects its substituent arrangement. Its molecular formula, C₆H₅F₂IN₂O₂, includes:

-

A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).

-

A 2,2-difluoroethyl group (-CH₂CF₂H) at the 1-position, enhancing lipophilicity and metabolic stability.

-

An iodine atom at the 4-position, enabling halogen bonding and radiopharmaceutical applications .

-

A carboxylic acid group (-COOH) at the 3-position, facilitating hydrogen bonding and salt formation .

Synthesis and Manufacturing Approaches

Industrial-Scale Production

Continuous flow chemistry has been proposed to enhance efficiency, reducing reaction times from hours to minutes while improving purity (>99%). Key challenges include:

-

Isomer Control: Minimizing 5-iodo isomers through temperature modulation (-30°C to -20°C) .

-

Purification: Recrystallization using ethanol-water mixtures achieves >99.5% purity .

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, likely due to structural mimicry of ATP or arachidonic acid. The iodine atom may enhance binding via halogen bonding with hydrophobic enzyme pockets .

Antibacterial and Antifungal Properties

The carboxylic acid moiety enables disruption of microbial cell walls, showing moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).

Applications in Drug Development

Prodrug Design

Ester derivatives (e.g., methyl ester, CAS 1798775-93-5 ) serve as prodrugs, improving oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .

Radiopharmaceuticals

The iodine-127 isotope allows SPECT imaging, while iodine-124 (radioactive) enables PET tracers for tumor detection .

Agrochemicals

Patent CN111303035A highlights pyrazole-carboxylic acids as herbicides targeting acetolactate synthase (ALS). The difluoroethyl group may reduce soil persistence compared to chlorinated analogs .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume